![molecular formula C10H19ClN2O B3060686 2-乙基-2,8-二氮杂螺[4.5]癸烷-1-酮盐酸盐 CAS No. 64097-86-5](/img/structure/B3060686.png)

2-乙基-2,8-二氮杂螺[4.5]癸烷-1-酮盐酸盐

描述

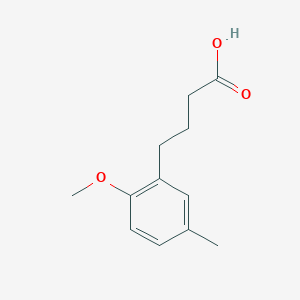

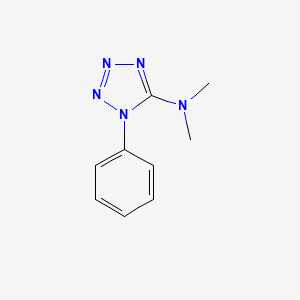

2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound with the empirical formula C8H15ClN2O . It is a solid substance . This compound has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which could potentially be used for the treatment of inflammatory bowel disease .

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux . The reaction mixture is then isolated by column chromatography .Molecular Structure Analysis

The molecular structure of 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can be represented by the SMILES stringCl.O=C1NCCC12CCCNC2 . The InChI code for this compound is 1S/C8H14N2O.ClH/c11-7-8(3-5-10-7)2-1-4-9-6-8;/h9H,1-6H2,(H,10,11);1H . Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride include its empirical formula (C8H15ClN2O), molecular weight (190.67), and its solid form . Its InChI key isYZBYELXEGPPFJI-UHFFFAOYSA-N .

科学研究应用

降压活性

- 已探索了该化合物的衍生物的合成,以了解其作为降压药的潜力。某些衍生物作为 α-肾上腺素能受体阻滞剂显示出有希望的活性,具有治疗高血压的潜力 (Caroon 等人,1981 年)。

T 型钙通道拮抗剂

- 发现 2-乙基-2,8-二氮杂螺[4.5]癸烷-1-酮盐酸盐的衍生物是 T 型钙通道的有效抑制剂,这可能对各种神经和心血管疾病产生影响 (Fritch 和 Krajewski,2010 年)。

CCR4 拮抗剂和受体内吞作用

- 已合成基于该化合物的某些有效的 CCR4 拮抗剂。这些拮抗剂表现出诱导 CCR4 内吞作用的能力,这一特性在免疫调节中很重要 (Shukla 等人,2016 年)。

毒蕈碱激动剂

- 已经对 2,8-二氮杂螺[4.5]癸烷-1-酮衍生物作为毒蕈碱激动剂的合成和构效关系进行了研究。这些研究旨在探索它们在治疗认知障碍中的潜力 (Cignarella 等人,1993 年)。

脯氨酰羟化酶结构域蛋白 2 (PHD2) 抑制剂

- 已经发现了基于该化合物的抑制剂与 PHD2 酶的新型复杂晶体结构,从而深入了解了新的治疗靶点 (Deng 等人,2013 年)。

放射防护剂

- 该化合物的衍生物显示出作为小鼠致死剂量 X 射线的放射防护剂的潜力,表明其在放射防护研究中的效用 (Shapiro 等人,1968 年)。

抗菌和抗真菌剂

- 乙基 7,9-二芳基-1, 4-二氮杂螺[4.5]癸-9-烯-6-羧酸盐,一种源自 2-乙基-2,8-二氮杂螺[4.5]癸烷-1-酮的新型化合物系列,显示出有希望的抗菌和抗真菌特性 (Thanusu 等人,2011 年)。

可溶性环氧化物水解酶抑制剂

- 发现基于 2,8-二氮杂螺[4.5]癸烷的三取代脲衍生物是高效的可溶性环氧化物水解酶抑制剂,在治疗高血压和慢性肾脏疾病方面具有潜在应用 (Kato 等人,2013 年;Kato 等人,2014 年)。

作用机制

Target of Action

The primary target of 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . This compound also targets TYK2/JAK1 kinases .

Mode of Action

This compound acts as a potent inhibitor of RIPK1 . It blocks the kinase activity of RIPK1, thereby inhibiting the activation of the necroptosis pathway . It also exhibits inhibitory activity against TYK2/JAK1 kinases .

Biochemical Pathways

The inhibition of RIPK1 blocks the necroptosis pathway, which is a key driver in various inflammatory diseases . By inhibiting the kinase activity of RIPK1, the compound prevents the activation of this pathway, showing therapeutic potential in many human diseases . The compound also regulates the expression of related TYK2/JAK1-regulated genes .

Result of Action

The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . The compound also demonstrates excellent anti-inflammatory efficacy .

属性

IUPAC Name |

2-ethyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c1-2-12-8-5-10(9(12)13)3-6-11-7-4-10;/h11H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUDLYURRUAHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(C1=O)CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494827 | |

| Record name | 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64097-86-5 | |

| Record name | 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B3060603.png)

![L-Cysteine, S-[(benzoylamino)methyl]-](/img/structure/B3060617.png)

![Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3060619.png)